molecular formula C8H17NO B11061814 3-(Tert-butylamino)butan-2-one CAS No. 59603-37-1

3-(Tert-butylamino)butan-2-one

Cat. No.: B11061814
CAS No.: 59603-37-1
M. Wt: 143.23 g/mol
InChI Key: JSPAFIBWRAKWRY-UHFFFAOYSA-N
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Description

3-(Tert-butylamino)butan-2-one is an organic compound with the molecular formula C8H17NO and a molecular weight of 143.227 g/mol . It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of a tert-butylamino group attached to a butan-2-one backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tert-butylamino)butan-2-one typically involves the reaction of tert-butylamine with 3-bromo-2-butanone . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

tert-Butylamine+3-Bromo-2-butanoneThis compound\text{tert-Butylamine} + \text{3-Bromo-2-butanone} \rightarrow \text{this compound} tert-Butylamine+3-Bromo-2-butanone→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of zeolite catalysts and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-(Tert-butylamino)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines .

Scientific Research Applications

3-(Tert-butylamino)butan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Tert-butylamino)butan-2-one involves its interaction with specific molecular targets. The tert-butylamino group plays a crucial role in its reactivity and interaction with enzymes and other proteins. The compound can modulate various biochemical pathways, making it a valuable tool in research .

Properties

IUPAC Name

3-(tert-butylamino)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-6(7(2)10)9-8(3,4)5/h6,9H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPAFIBWRAKWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389275
Record name 2-Butanone, 3-[(1,1-dimethylethyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59603-37-1
Record name 2-Butanone, 3-[(1,1-dimethylethyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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